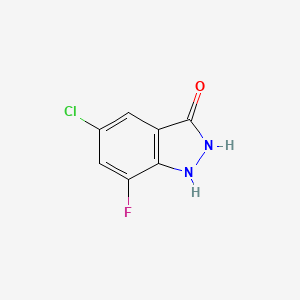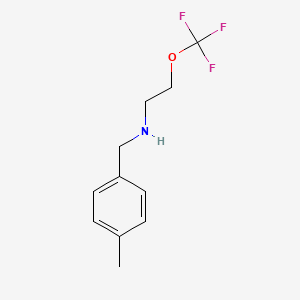![molecular formula C11H12N2O2 B11760889 3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid](/img/structure/B11760889.png)
3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid is a heterocyclic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid typically involves the construction of the pyrrolopyridine core followed by functionalization. One common method includes the cyclization of a pyridine derivative with an appropriate pyrrole precursor under acidic or basic conditions . The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and receptors.
Medicine: Potential therapeutic agent for treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
1H-Pyrrolo[3,2-b]pyridines: Another class of heterocyclic compounds with comparable structural features but distinct chemical properties.
Uniqueness
3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit specific molecular targets makes it a valuable compound in medicinal chemistry .
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
3-(4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7-4-5-12-11-10(7)8(6-13-11)2-3-9(14)15/h4-6H,2-3H2,1H3,(H,12,13)(H,14,15) |
InChI 键 |
IHELUIFNHAGSHG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CNC2=NC=C1)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B11760808.png)

![[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760817.png)
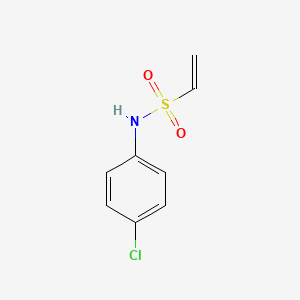
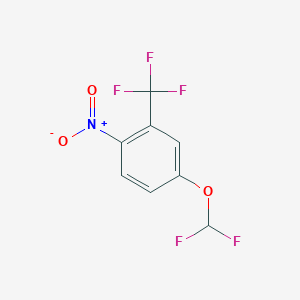
![(1R,5S)-3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B11760836.png)

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11760850.png)
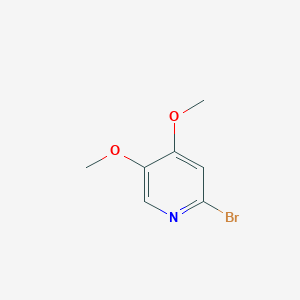
![3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate](/img/structure/B11760859.png)

